molecular formula C14H14N2O2S B2826903 N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034607-42-4

N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2826903
CAS No.: 2034607-42-4
M. Wt: 274.34
InChI Key: CLDXTDKPMRFEAS-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide is a synthetic small molecule belonging to the class of 1,3-thiazol-2-yl substituted benzamides, a group known to have significant research value in pharmacology and neuroscience . This compound features a benzamide core structure linked to a 1,3-thiazole ring via an ether bond, with a cyclopropylmethyl substituent on the amide nitrogen. Related analogs within this chemical family have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as state-dependent channel blockers that provide researchers with crucial tools for probing the physiological functions of ZAC, whose roles in the central nervous system and peripheral tissues are still being elucidated . The structural motifs present in this compound, particularly the 1,3-thiazole ring, are recurrent in medicinal chemistry and are associated with a range of biological activities, making this molecule a versatile intermediate or target for further chemical exploration and development . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(16-9-10-1-2-10)11-3-5-12(6-4-11)18-14-15-7-8-19-14/h3-8,10H,1-2,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDXTDKPMRFEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves the following steps:

    Formation of the Thiazol-2-yloxy Intermediate: This step involves the reaction of a thiazole derivative with an appropriate halogenated compound to form the thiazol-2-yloxy intermediate.

    Coupling with Benzamide: The thiazol-2-yloxy intermediate is then coupled with a benzamide derivative under suitable conditions, often involving the use of a base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Cyclopropylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is investigated for its use in various industrial processes, including catalysis and the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include compounds with variations in the benzamide substituents, cyclopropane modifications, or thiazole/thiadiazole moieties:

Table 1: Structural Comparison of Key Analogs
Compound Name Substituents/Modifications Key Features References
T-448 (LSD1 inhibitor) Cyclobutylamino, 5-methyl-1,3,4-thiadiazole Selective histone demethylation inhibitor; low hematological toxicity
4i, 4j, 4k, 4l (imidazol-2-ylidene series) Varied aryl/fluorine/methoxy groups on benzamide High synthesis yields (84–91%); characterized by NMR, IR, HRMS
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide Dichloro substitution on benzamide Anti-inflammatory, analgesic activity; crystallographic data reported
Fluorinated benzamide (Patent EP) Trifluoromethyl groups on benzamide High yield (85–95%); fluorination enhances metabolic stability
4-(Ethylamino)-...thiazol-2-yl)benzamide Ethylamino, hydroxyethoxy substituents Potent acyl-CoA desaturase inhibitor (IC50 = 0.04 µM)
Key Observations:
  • Cyclopropane vs. Cyclobutane: T-448 (cyclobutylamino) demonstrates reduced toxicity compared to T-711 (cyclopropylmethyl), suggesting that larger cycloalkanes may improve selectivity .
  • Substituent Diversity : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in Patent EP compounds) exhibit enhanced stability and potency , while methoxy/chloro groups (4j, 4k) modulate electronic properties without compromising yield .
  • Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., T-448) show distinct biological profiles compared to thiazole-based analogs, likely due to differences in hydrogen bonding and steric effects .

Q & A

Basic: What are the critical steps in synthesizing N-(cyclopropylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide?

The synthesis typically involves:

  • Coupling Reactions : Amide bond formation between the cyclopropylmethylamine and benzoyl chloride derivatives under reflux conditions, often using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents .
  • Thiazole Functionalization : Introducing the thiazol-2-yloxy group via nucleophilic aromatic substitution (SNAr) on the para-position of the benzamide, requiring careful pH control (e.g., NaH as a base) to avoid side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol or ethanol) to achieve >95% purity. Reaction progress is monitored via TLC and confirmed by 1^1H NMR .

Basic: Which analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.2 ppm and thiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+^+ at m/z 345.12) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H···O/N motifs) for solid-state characterization .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve SNAr efficiency for thiazole coupling but require post-reaction dilution to prevent degradation .
  • Temperature Control : Lower temperatures (0–5°C) during amide coupling reduce racemization, while reflux (80–100°C) accelerates thiazole functionalization .
  • Catalyst Use : Triethylamine or DMAP enhances acylation efficiency by scavenging HCl byproducts .
  • Contradiction Note : High yields (>85%) in patent routes contrast with academic reports (56–70%) , suggesting scale-dependent solvent effects or intermediate stability issues.

Advanced: How do substituents on the benzamide and thiazole moieties influence biological activity?

  • Thiazole Modifications : Electron-withdrawing groups (e.g., Cl, CF3_3) at the thiazole 5-position enhance apoptosis-inducing activity by increasing electrophilicity and Bcl-2 protein binding .
  • Benzamide Substituents : Para-substitutions (e.g., phenoxy, trifluoromethyl) improve lipophilicity (logP ~3.5) and blood-brain barrier penetration, but conflicting data exist for polar groups (e.g., –OH reduces in vivo stability) .
  • Data Discrepancies : Patent claims of IC50_{50} < 1 µM against cancer cells vs. academic reports (IC50_{50} 5–10 µM) may stem from assay variations (e.g., serum content in cell media).

Advanced: What strategies resolve contradictions in pharmacokinetic (PK) data?

  • Metabolic Stability : Incorporate deuterium at the cyclopropylmethyl group to reduce CYP450-mediated oxidation, addressing discrepancies in half-life (t1/2_{1/2} = 2h in mice vs. 6h in patents) .
  • Solubility Enhancement : Co-crystallization with sulfonic acids (e.g., besylate) improves aqueous solubility (>50 µg/mL) conflicting with low intrinsic solubility (<10 µg/mL) .
  • Species-Specific Variability : Rat hepatocyte metabolism studies explain higher clearance rates in rodents vs. human microsomes .

Basic: What are the key physicochemical properties impacting experimental design?

PropertyValue/RangeMethod
LogP3.2–3.8HPLC (C18 column)
Melting Point145–148°CDSC
Aqueous Solubility12–15 µM (pH 7.4)Shake-flask
pKa9.1 (thiazole NH)Potentiometric

Advanced: How to design derivatives for target selectivity?

  • SAR Insights :
    • Thiazole 2-Oxy Group : Critical for HDAC6 inhibition (Ki_i = 8 nM) but contributes to off-target kinase activity (e.g., JAK2, IC50_{50} = 120 nM). Replace with isosteres (e.g., oxadiazole) to reduce promiscuity .
    • Cyclopropylmethyl : Maintains metabolic stability but steric bulk may hinder target binding. Compare with smaller substituents (e.g., methyl) in docking studies .

Basic: What in vitro assays are recommended for initial activity screening?

  • Apoptosis Assays : Caspase-3/7 activation in HeLa cells (24–48h treatment) .
  • Target Engagement : Fluorescence polarization assays for Bcl-2/Bax interaction disruption .
  • Cytotoxicity : MTT assays across NCI-60 cell lines, noting discrepancies in p53 status impacting response .

Advanced: How to address oxidative degradation during storage?

  • Stabilization Methods :
    • Store under argon at –20°C in amber vials to prevent thiazole ring oxidation .
    • Add antioxidants (0.1% BHT) to DMSO stock solutions, reducing degradation from 15% to <5% over 30 days .

Advanced: What computational tools predict binding modes and off-target risks?

  • Molecular Dynamics (MD) : Simulate interactions with Bcl-2 (PDB: 2O2F) to identify key residues (e.g., Arg104, Asp108) .
  • Off-Target Profiling : Use SwissTargetPrediction or SEA to flag kinase/GPCR liabilities .
  • Contradiction Analysis : Docking scores (Glide XP > –10 kcal/mol) may overestimate affinity; validate with SPR or ITC .

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